Urease Inhibitory Potency of 5-Benzylidenebarbituric Acid Versus Parent Barbituric Acid and Clinical Standard Hydroxyurea
In a structure-based virtual screening and in vitro validation study against Helicobacter pylori urease, 5-benzylidene barbituric acid demonstrated significantly enhanced inhibitory activity compared to both the unsubstituted parent barbituric acid and the clinical reference inhibitor hydroxyurea [1]. The study further identified that para-substituted 5-benzylidene barbiturates exhibit higher urease inhibitory activity than ortho- or meta-substituted analogs, attributed to improved chelation with the bimetallic nickel center of the enzyme active site [1].
| Evidence Dimension | Urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5-Benzylidene barbituric acid: IC50 = 41.6 μM |
| Comparator Or Baseline | Barbituric acid: IC50 not explicitly stated but reported as less potent; Hydroxyurea (standard inhibitor): IC50 = 100 μM |
| Quantified Difference | 2.4-fold higher potency versus hydroxyurea; enhanced activity versus parent barbituric acid |
| Conditions | In vitro H. pylori urease enzyme inhibition assay |
Why This Matters
This direct quantitative advantage over a clinically established urease inhibitor provides a verifiable selection criterion for researchers developing novel anti-ulcer therapeutics targeting H. pylori.
- [1] Azizian, H.; Nabati, F.; Sharifi, A.; Siavoshi, F.; Mahdavi, M.; Amanlou, M. Large-Scale Virtual Screening for the Identification of New Helicobacter pylori Urease Inhibitor Scaffolds. J. Mol. Model. 2012, 18(7), 2917-2927. View Source
